molecular formula C15H13N3O2S2 B11072358 N-[3,5-dimethyl-1-(thiophen-2-ylcarbonyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide

N-[3,5-dimethyl-1-(thiophen-2-ylcarbonyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide

Cat. No.: B11072358
M. Wt: 331.4 g/mol
InChI Key: DVPRXAIIFVMKSK-UHFFFAOYSA-N
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Description

N-[3,5-DIMETHYL-1-(2-THIENYLCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound with the molecular formula C15H13N3O2S2 This compound is characterized by the presence of a pyrazole ring substituted with a thienylcarbonyl group and a thiophenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-DIMETHYL-1-(2-THIENYLCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the thienylcarbonyl and thiophenecarboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-DIMETHYL-1-(2-THIENYLCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Catalysts such as palladium or nickel, along with specific reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3,5-DIMETHYL-1-(2-THIENYLCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3,5-DIMETHYL-1-(2-THIENYLCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYL-1-(2-THIENYLCARBONYL)-1H-1,2,4-TRIAZOLE: A similar compound with a triazole ring instead of a pyrazole ring.

    1,3,4-THIADIAZOLE DERIVATIVES: Compounds with a thiadiazole ring, known for their antimicrobial properties.

Uniqueness

N-[3,5-DIMETHYL-1-(2-THIENYLCARBONYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[3,5-dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C15H13N3O2S2/c1-9-13(16-14(19)11-5-3-7-21-11)10(2)18(17-9)15(20)12-6-4-8-22-12/h3-8H,1-2H3,(H,16,19)

InChI Key

DVPRXAIIFVMKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CS2)C)NC(=O)C3=CC=CS3

Origin of Product

United States

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